3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the class of dihydropyrrol-2-one derivatives, characterized by a five-membered lactam ring fused with heterocyclic and aromatic substituents. Its structure includes:
- Position 3: A hydroxyl group, enabling tautomerism and intramolecular hydrogen bonding, which stabilizes the enol form .
- Position 4: A 4-methylbenzoyl moiety, enhancing lipophilicity and π-π stacking interactions .
The compound’s planar core (except for the perpendicular fluorophenyl group in isostructural analogs) suggests conformational rigidity, as observed in crystallographic studies of related dihydropyrrol-2-ones .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-4-13-31-18-11-9-16(10-12-18)20-19(21(28)17-7-5-14(2)6-8-17)22(29)23(30)27(20)24-26-25-15(3)32-24/h4-12,20,28H,1,13H2,2-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOQJCJAASFSOX-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OCC=C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with structurally related analogs:
Key Findings:
Substituent Effects on Solubility: Methoxy/ethoxy groups (e.g., 4-methoxybenzoyl in ) improve aqueous solubility compared to methyl/allyloxy groups in the target compound .
Electronic and Conformational Behavior: Thiadiazole and benzoyl groups stabilize planar conformations, while bulky substituents (e.g., 3,4-dimethoxyphenyl in ) induce torsional strain . Intramolecular hydrogen bonding (observed in hydroxypyrazole analogs) likely stabilizes the enol tautomer of the target compound, affecting reactivity .
Biological Activity Trends: Thiophene-containing analogs () exhibit stronger antifungal activity due to enhanced electrophilicity, whereas phenoxy/methoxy derivatives () show broader antimicrobial profiles . The target compound’s allyloxy group may confer unique binding kinetics in kinase inhibition assays, as seen in structurally related coumarin-pyrazole hybrids .
Research Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for isostructural analogs, involving cyclocondensation of hydrazine derivatives with β-ketoesters .
- Computational Insights: Tools like Multiwfn () can map electron localization functions (ELFs) and noncovalent interaction (NCI) surfaces, elucidating steric and electronic effects of substituents .
- Contradictions : While methoxy groups generally enhance solubility, crystallographic data () suggest that bulky substituents (e.g., allyloxy) may disrupt packing efficiency, complicating formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
